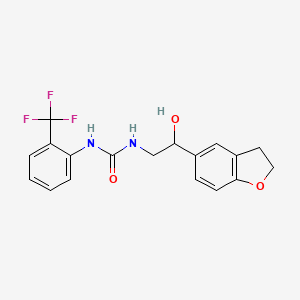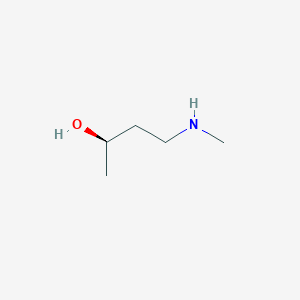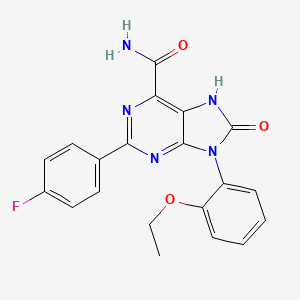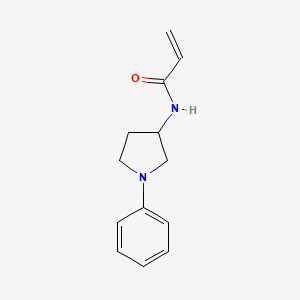
N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide, also known as NPP, is a synthetic compound that belongs to the class of phenylpropylamines. It is a research chemical that has gained popularity among the scientific community due to its potential therapeutic applications. NPP is structurally similar to the well-known compound, methamphetamine, and has been studied for its potential use in treating various medical conditions.
作用機序
The exact mechanism of action of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other phenylpropylamines. This results in an increase in the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and physiological effects:
N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness and focus. N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide has also been shown to increase heart rate and blood pressure, similar to other stimulants.
実験室実験の利点と制限
One of the main advantages of using N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide in lab experiments is its relatively simple synthesis method. Additionally, N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide has been shown to have potential therapeutic applications, making it a promising compound for further research. However, one of the limitations of using N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide in lab experiments is the lack of information on its long-term effects. Further research is needed to fully understand the potential risks and limitations of using N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide in lab experiments.
将来の方向性
There are several potential future directions for the research of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide. One area of research could focus on the potential use of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to fully understand the mechanism of action of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide and its potential therapeutic applications. Finally, more research could be conducted to fully understand the long-term effects and potential risks of using N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide in lab experiments.
合成法
The synthesis of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide involves the reaction between 3-phenylpyrrolidine and acrylonitrile. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and results in the formation of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide. The synthesis of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide is relatively simple and can be easily carried out in a laboratory setting.
科学的研究の応用
N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties and has been studied for its potential use in treating chronic pain. N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide has also been studied for its potential use in treating depression and anxiety disorders. Additionally, N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(1-phenylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-11-8-9-15(10-11)12-6-4-3-5-7-12/h2-7,11H,1,8-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQDJCCVFTOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

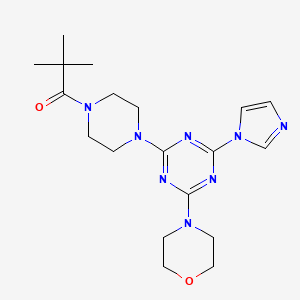
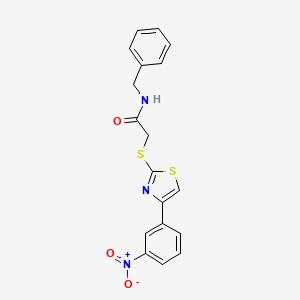
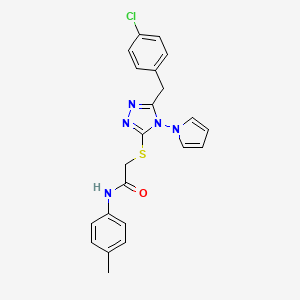
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)
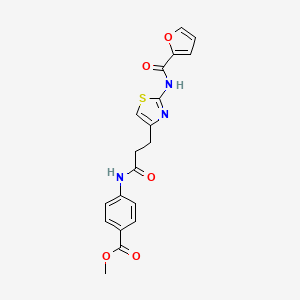
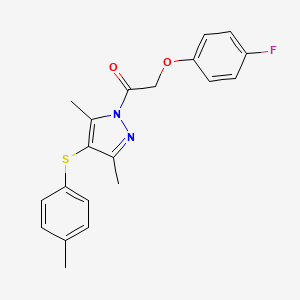
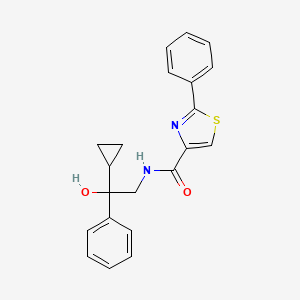
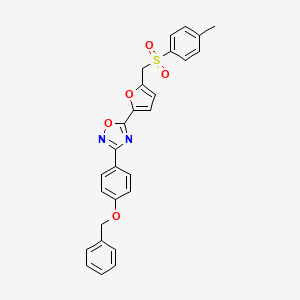
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2955007.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2955008.png)
